
Trizoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIZOXIME is a chemical compound with the molecular formula C16H15N5O2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
The synthesis of TRIZOXIME involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of diphenyl phosphorazidate (DPPA) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to transform hydroxyl groups into azides . This method is efficient and widely used in the preparation of this compound and its analogues.
Analyse Des Réactions Chimiques
TRIZOXIME undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur trioxide, which is a reagent in sulfonation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
TRIZOXIME has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its effects on apoptosis and pyroptosis . In industry, it is used in the production of high-quality 2-DE profiles for dinoflagellate samples .
Mécanisme D'action
The mechanism of action of TRIZOXIME involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and pyroptosis in certain cellular models . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key signaling molecules and pathways involved in cell death and survival.
Comparaison Avec Des Composés Similaires
TRIZOXIME can be compared with other similar compounds, such as arsenic trioxide, which is used in the treatment of acute promyelocytic leukemia . While both compounds have similar applications in inducing apoptosis, this compound is unique in its specific molecular structure and the pathways it targets. Other similar compounds include various triazole-based oligomers and polymers .
Propriétés
Numéro CAS |
35710-57-7 |
|---|---|
Formule moléculaire |
C16H15N5O2 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
5-benzyl-4-hydroxy-N-oxo-1,2-dihydro-1,2,5-benzotriazepine-3-carboximidamide |
InChI |
InChI=1S/C16H15N5O2/c17-15(20-23)14-16(22)21(10-11-6-2-1-3-7-11)13-9-5-4-8-12(13)18-19-14/h1-9,17-19,22H,10H2 |
Clé InChI |
QILQFILVKAOEAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3NNC(=C2O)C(=N)N=O |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3NNC(=C2O)C(=N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



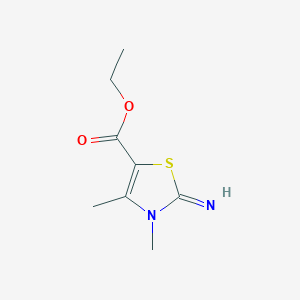

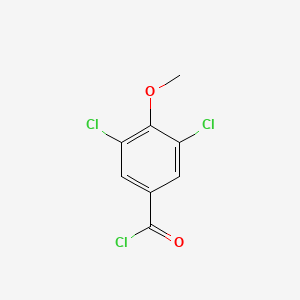
![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)
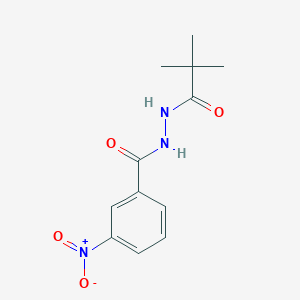


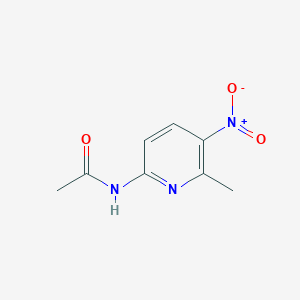

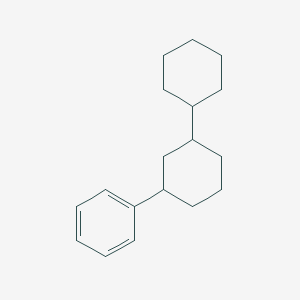

![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)

![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)